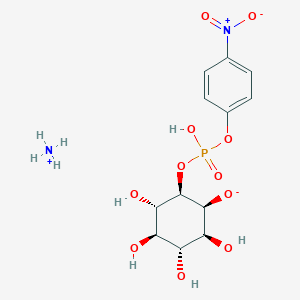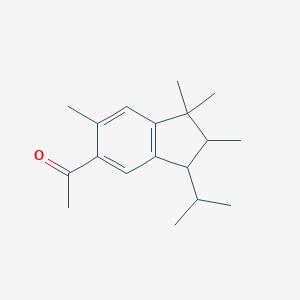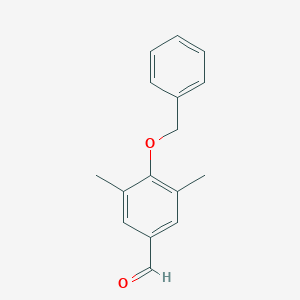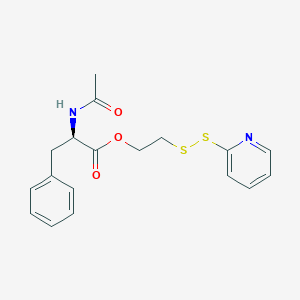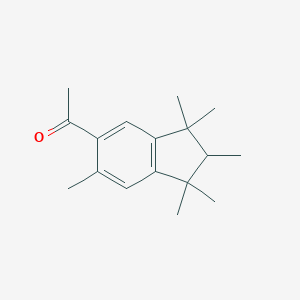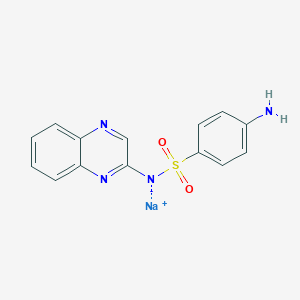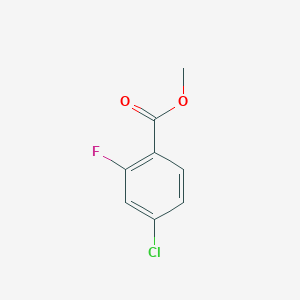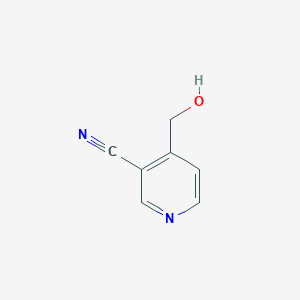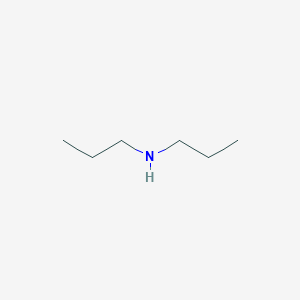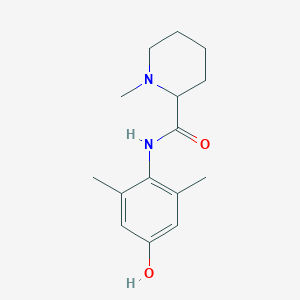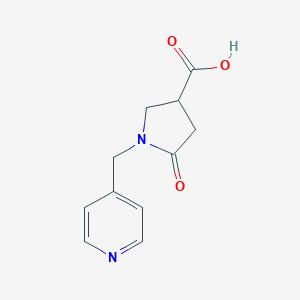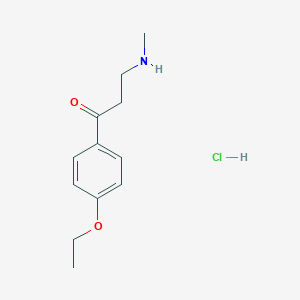
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride is a chemical compound that is commonly known as Mexedrone. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Mexedrone belongs to the class of cathinones, which are structurally similar to amphetamines and have stimulant properties.
Wirkmechanismus
Mexedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased synaptic concentrations. This results in increased activity in the central nervous system, leading to effects such as increased heart rate, blood pressure, and body temperature.
Biochemische Und Physiologische Effekte
Mexedrone has several biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved mood. Mexedrone can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
Mexedrone has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, Mexedrone is a controlled substance in many countries, which limits its availability for research purposes. It also has several potential side effects, which can make it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for Mexedrone research. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Mexedrone's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for ADHD treatment. Another area of interest is its potential as a treatment for depression. Mexedrone's serotonin transporter affinity may contribute to its mood-enhancing effects, making it a potential candidate for depression treatment. Additionally, further research is needed to fully understand Mexedrone's potential side effects and long-term effects on the brain and body.
Conclusion:
Mexedrone is a synthetic stimulant drug that has gained popularity in recent years. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Mexedrone has several biochemical and physiological effects on the human body, including increased heart rate, blood pressure, and body temperature. It has several advantages and limitations for lab experiments, and there are several future directions for Mexedrone research. It is important to continue studying Mexedrone to fully understand its potential as a treatment for various disorders and its potential side effects.
Synthesemethoden
Mexedrone is synthesized by reacting 4-ethoxyphenylacetone with methylamine and reducing the resulting imine with sodium borohydride. This reaction produces Mexedrone hydrochloride, which is a white crystalline powder. The synthesis method of Mexedrone is well established, and it is relatively easy to produce in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Mexedrone has been the subject of several scientific studies, and its effects on the central nervous system have been extensively investigated. One study found that Mexedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, energy, and euphoria. Mexedrone has also been shown to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Eigenschaften
CAS-Nummer |
143337-76-2 |
|---|---|
Produktname |
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride |
Molekularformel |
C12H18ClNO2 |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11-6-4-10(5-7-11)12(14)8-9-13-2;/h4-7,13H,3,8-9H2,1-2H3;1H |
InChI-Schlüssel |
FAYMLHNXRHIEGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
Andere CAS-Nummern |
143337-76-2 |
Synonyme |
1-(3-Methylaminopropionyl)-4-ethoxybenzene hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



